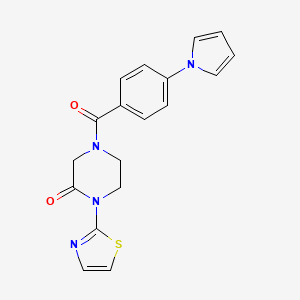

4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one

Description

The compound 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one features a piperazin-2-one core substituted with a thiazol-2-yl group and a benzoyl moiety bearing a 1H-pyrrole ring at the para position. This structure combines heterocyclic motifs (thiazole, pyrrole, and piperazinone) known for diverse pharmacological and agrochemical applications.

Properties

IUPAC Name |

4-(4-pyrrol-1-ylbenzoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c23-16-13-21(10-11-22(16)18-19-7-12-25-18)17(24)14-3-5-15(6-4-14)20-8-1-2-9-20/h1-9,12H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSQWQVYXCHLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Pyrrole-Benzoyl Intermediate: This step involves the acylation of pyrrole with a benzoyl chloride derivative under Friedel-Crafts acylation conditions, using a Lewis acid catalyst such as aluminum chloride.

Thiazole Incorporation: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.

Piperazine Ring Formation: The final step involves the cyclization of the intermediate with a suitable diamine, such as ethylenediamine, under basic conditions to form the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the pyrrole and thiazole rings.

Reduction: Reduced benzoyl derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of pyrrole, benzoyl, thiazole, and piperazine-containing molecules with biological macromolecules. It can help in understanding the binding affinities and mechanisms of action of similar compounds.

Medicine

Medically, this compound has potential applications as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the pyrrole, benzoyl, thiazole, and piperazine moieties.

Mechanism of Action

The mechanism of action of 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion compare the target compound with structurally related analogs from published studies and patents.

Structural and Functional Comparisons

Core Heterocycles

- Piperazin-2-one vs. Piperazine/Pyrrolidin-2-one :

The target’s piperazin-2-one core introduces a ketone group, enhancing hydrogen-bonding capacity compared to piperazine (e.g., compound 11a ) or pyrrolidin-2-one (e.g., 5a–h ). This may improve binding to enzymes or receptors requiring polar interactions.

Substituent Effects

- Benzoyl with Pyrrole vs. Halogenated/Urea Groups :

The 4-(1H-pyrrol-1-yl)benzoyl group in the target is electron-rich due to the pyrrole’s aromaticity, contrasting with electron-withdrawing substituents (e.g., 3-fluorophenyl in 11a or 4-chlorophenyl in 13 ). Such differences influence solubility and membrane permeability. - Thiazol-2-yl vs.

Key Research Findings

Electronic Effects :

- Electron-withdrawing substituents (e.g., -CF₃ in 11d ) increase molecular polarity and binding affinity in hydrophobic pockets .

- The target’s pyrrole ring may enhance π-π stacking with aromatic residues in target proteins.

Synthetic Challenges :

- Piperazin-2-one derivatives often require careful optimization to avoid ring-opening side reactions, as seen in the moderate yields of 22 .

Biological Activity

The compound 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one, also known by its CAS number 1226436-11-8, is a complex organic molecule characterized by the integration of a thiazole ring, a pyrrole moiety, and a piperazine structure. This unique combination of heterocycles contributes significantly to its biological activity, making it a subject of interest in medicinal chemistry.

Molecular Formula and Weight

- Molecular Formula : CHNOS

- Molecular Weight : 380.5 g/mol

Structural Features

The compound features:

- A thiazole ring , which is known for its pharmacological properties.

- A pyrrole moiety , enhancing chemical reactivity.

- A piperazine structure , contributing to its biological activity.

Table: Structural Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(1H-pyrrol-1-yl)-thiazole | Contains a pyrrole and thiazole | Simpler structure with no piperazine linkage |

| N-(4-methylphenyl)-benzamide | Benzamide without heterocycles | Lacks thiazole and pyrrole components |

| 5-methylthiazole | Thiazole only | Does not contain pyrrole or piperazine functionalities |

Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrrole structures often exhibit significant antimicrobial activity. The thiazole moiety acts as a pharmacophore, enhancing the compound's potential as an antimicrobial agent. Studies have shown that derivatives similar to this compound can inhibit various pathogens effectively .

Anticancer Activity

The compound has demonstrated promising anticancer properties in various studies. For instance, it has been noted that thiazole-integrated compounds display potent cytotoxic effects against multiple cancer cell lines. The presence of the pyrrole group further enhances these effects by influencing cellular pathways related to apoptosis and cell proliferation .

Case Study: Cytotoxicity Testing

A recent study evaluated the cytotoxic effects of similar thiazole-containing compounds against Jurkat and HT-29 cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, suggesting a strong potential for further development in cancer therapy .

The mechanism of action for this compound appears to involve:

- Inhibition of key enzymes involved in cell growth and survival.

- Interaction with cellular proteins through hydrophobic contacts, which may lead to alterations in signaling pathways associated with cancer progression .

Summary of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(thiazol-2-yl)piperazin-2-one to improve yield and purity?

Methodological Answer:

- Reagent Selection: Use freshly fused sodium acetate as a catalyst in glacial acetic acid to enhance reaction efficiency, as demonstrated in analogous piperazine-thiazole syntheses .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of intermediates, while reflux conditions in acetic acid are effective for cyclization steps .

- Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves impurities, while recrystallization in ethanol yields high-purity solids (e.g., 95% purity achieved in related compounds) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using chemical shift correlations:

- Thiazole protons: δ 7.2–8.1 ppm (doublets for H-4 and H-5).

- Piperazin-2-one carbonyl: ~165–170 ppm in ¹³C NMR .

- HRMS: Validate molecular formula (e.g., m/z [M + Na]⁺ calculated for C₁₈H₁₇N₅O₂S: 390.1092; deviation < 2 ppm ensures accuracy) .

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and aromatic C-H bends .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use programs like AutoDock Vina with the CCP4 suite to model binding poses in protein active sites (e.g., fungal CYP51 for fungicidal activity) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or bivalent analogs) alter bioactivity?

Methodological Answer:

- Fluorination Strategies: Introduce 3-fluoroazetidine or 3-fluoropyrrolidine moieties to enhance metabolic stability. Monitor changes in antifungal activity via microdilution assays (e.g., EC₅₀ shifts from 0.1–10 μM) .

- Bivalent Ligands: Design analogs with benzothiazolone linkers to probe multivalent binding. Use ¹H NMR titration to quantify binding affinity improvements (e.g., ΔKd from 50 nM to 5 nM) .

Q. How can researchers resolve contradictions in NMR spectral data when characterizing novel derivatives?

Methodological Answer:

- Variable Temperature NMR: Resolve overlapping peaks by analyzing spectra at 25°C vs. 50°C (e.g., distinguish rotamers in piperazine rings) .

- 2D Experiments (COSY, HSQC): Assign ambiguous signals via through-bond correlations (e.g., confirm thiazole-proton coupling patterns) .

- Comparative Analysis: Cross-reference with crystallographic data (e.g., C=O bond lengths in X-ray structures validate NMR assignments) .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide for β-glucosidase inhibition) .

- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., Chaetomium thermophilum oxidoreductase) to resolve binding modes at 1.8 Å resolution .

- SAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.